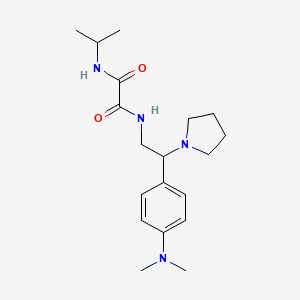
N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-isopropyloxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-isopropyloxalamide, commonly known as DPA-714, is a compound that has gained significant attention in scientific research due to its potential applications in the field of neuroimaging. It is a selective ligand for the translocator protein (TSPO), which is expressed in high levels in activated microglia and astrocytes, making it a promising tool for imaging neuroinflammation and neurodegeneration.
科学的研究の応用
Chemical and Biological Research
The pyrrolidine ring, a core component of N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-isopropyloxalamide, is extensively utilized in medicinal chemistry to develop compounds for treating human diseases. The interest in this saturated scaffold is due to its ability to efficiently explore the pharmacophore space, contribute to the molecule's stereochemistry, and increase three-dimensional coverage—a phenomenon known as "pseudorotation" (Li Petri et al., 2021). This versatility makes it a valuable component in the design of novel biologically active compounds with specific target selectivity.
Advancements in Drug Discovery
The stereochemistry of compounds related to pyrrolidine, such as phenylpiracetam and its methyl derivative, has shown to significantly influence their pharmacological profile. Research indicates a direct relationship between the configuration of stereocenters in these compounds and their biological properties, highlighting the importance of stereochemistry in drug development (Veinberg et al., 2015).
Understanding of Amyloid Imaging in Alzheimer's Disease
In the realm of neurodegenerative diseases, particularly Alzheimer's disease, the development of amyloid imaging ligands for in vivo measurement of amyloid in the brain has been a significant breakthrough. Compounds similar to N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-isopropyloxalamide have been studied for their potential in this area, offering insights into the pathophysiological mechanisms and progression of amyloid deposits in the brain (Nordberg, 2007).
Role in Enhancing Food Safety
The compound's structural analogs have also found applications in enhancing food safety, as demonstrated by research on electrochemical sensors for detecting harmful substances like paraquat in food samples. These sensors, combined with various modified electrodes, offer high selectivity and sensitivity, underscoring the importance of such compounds in developing technologies for food safety (Laghrib et al., 2020).
Contribution to Environmental Monitoring
Furthermore, studies on nitrosamines in water technology have highlighted the relevance of similar compounds in environmental monitoring. Understanding the mechanisms of nitrosamine formation and developing methods for their removal from water are crucial for public health and safety (Nawrocki & Andrzejewski, 2011).
特性
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]-N'-propan-2-yloxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O2/c1-14(2)21-19(25)18(24)20-13-17(23-11-5-6-12-23)15-7-9-16(10-8-15)22(3)4/h7-10,14,17H,5-6,11-13H2,1-4H3,(H,20,24)(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIXJJIZHBBETFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NCC(C1=CC=C(C=C1)N(C)C)N2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-isopropyloxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2390037.png)



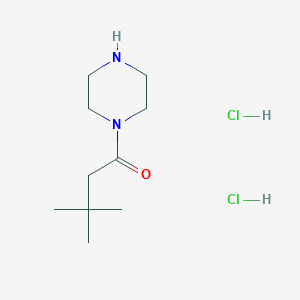
![1-methyl-2-[(4-methylbenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2390043.png)
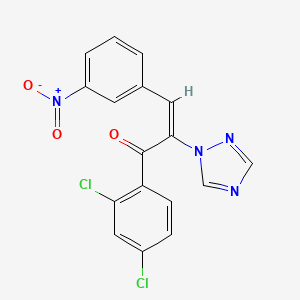
![5-((2,4-Dichlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2390046.png)
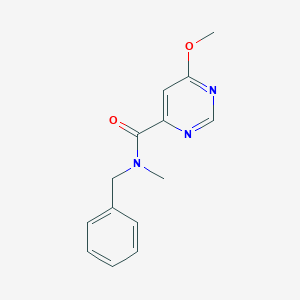
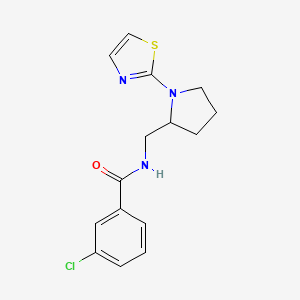
![1,7-dimethyl-9-phenethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2390051.png)

![Ethyl 1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B2390053.png)